N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a nitrobenzamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Nitration: The methylated indole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated indole with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-aminobenzamide.
Substitution: Formation of substituted benzamides or indole derivatives.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Modulate Receptors: Interact with receptor proteins, altering their function and signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide can be compared with other indole derivatives such as:
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of a nitrobenzamide group.
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide: Contains additional methyl groups on the benzamide moiety.
N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide: Features a benzenesulfonamide group instead of a nitrobenzamide group.
Uniqueness
The presence of the nitro group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. The nitro group enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-15-9-13(6-7-17(15)20(12)2)11-19-18(22)14-4-3-5-16(10-14)21(23)24/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOMJBJFZIEPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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